molecular formula C15H13FN2O5S B2792825 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid CAS No. 1904168-57-5

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2792825
CAS No.: 1904168-57-5
M. Wt: 352.34
InChI Key: KOEVYQRQZKFDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated benzoic acid derivative featuring a sulfonamide group linked to a 3-(pyridin-3-yloxy)azetidine moiety. Its molecular formula is C₁₅H₁₃FN₂O₅S, with a molecular weight of 364.34 g/mol. The structural complexity arises from the azetidine ring (a four-membered heterocycle) substituted with a pyridinyloxy group, which introduces steric and electronic effects influencing reactivity, solubility, and biological interactions . The fluorine atom at the 2-position enhances metabolic stability and modulates acidity (predicted pKa ~2.85) .

Properties

IUPAC Name

2-fluoro-5-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5S/c16-14-4-3-12(6-13(14)15(19)20)24(21,22)18-8-11(9-18)23-10-2-1-5-17-7-10/h1-7,11H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVYQRQZKFDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridin-3-yloxy azetidine intermediate, which is then coupled with a fluorinated benzoic acid derivative under specific reaction conditions. The key steps often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings

This strain may improve binding to biological targets like kinases or GPCRs . The pyridinyloxy group facilitates hydrogen bonding and π-π stacking, critical for interactions with aromatic residues in enzyme active sites. This contrasts with simpler pyridinyl-substituted analogs (e.g., 2-Fluoro-5-(pyridin-3-yl)benzoic acid), which lack the sulfonyl-azetidine motif and show reduced target affinity .

Solubility and Stability :

  • Sulfonamide-containing analogs (e.g., 2-Fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic acid) exhibit higher lipophilicity (LogP ~1.8) compared to the target compound (LogP ~1.2), impacting membrane permeability and metabolic clearance .
  • Perfluorinated sulfonyl derivatives (e.g., Pharos Project compounds ) demonstrate exceptional chemical stability but raise environmental concerns due to bioaccumulation.

Synthetic Accessibility :

  • The azetidine sulfonyl group in the target compound requires multi-step synthesis, including azetidine ring formation and sulfonylation, whereas simpler analogs (e.g., pyridinyl-benzoic acids) are synthesized via direct coupling reactions .

Biological Activity

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid can be represented as follows:

C15H15FN2O4S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a fluorinated benzoic acid core, a pyridine moiety, and an azetidine ring, which contribute to its unique biological properties.

The mechanism of action of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects. The presence of the sulfonyl group enhances its binding affinity to target proteins, potentially increasing its efficacy in therapeutic applications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
2-Fluoro-5-((3-(pyridin-2-yloxy)azetidin-1-yl)sulfonyl)benzoic acidPyridine substituted at position 2Moderate antiproliferative activity
2-Fluoro-5-((3-(pyridin-4-yloxy)azetidin-1-yl)sulfonyl)benzoic acidPyridine substituted at position 4Lower activity compared to target compound

The presence of the pyridin-3-yloxy group is hypothesized to enhance binding affinity to specific targets compared to its analogs.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that could lead to the development of new drugs targeting various diseases, particularly in oncology.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and increased rates of apoptosis. The results indicate potential use in cancer therapies.
  • Mechanistic Studies : Research exploring the molecular targets of this compound revealed that it interacts with specific kinases involved in cellular signaling pathways, suggesting a mechanism for its antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and coupling reactions. For example, the azetidine ring is functionalized with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine), followed by coupling with pyridin-3-ol derivatives. Purification steps may include recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column and acetonitrile/water mobile phase. Critical parameters include reaction temperature control (0–25°C) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C2 of benzoic acid, pyridinyloxy linkage). ¹⁹F NMR can resolve fluorine environments.
  • HRMS : To verify molecular ion ([M-H]⁻) and fragment patterns (e.g., sulfonyl group cleavage).
  • FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
    Cross-referencing with X-ray crystallography (if crystalline) enhances confidence in stereochemistry .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis at λ_max (e.g., 270 nm for aromatic systems).
  • Stability : Incubate in buffer (pH 2–8) at 37°C, analyze degradation products via LC-MS over 24–72 hours. Adjust formulation using cyclodextrins or PEG-based carriers if instability is observed .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
  • Cellular Context : Evaluate membrane permeability (Caco-2 assay) and efflux transporter interactions (e.g., P-gp inhibition). Discrepancies may arise from poor cellular uptake despite high in vitro potency.
  • Orthogonal Assays : Compare results from fluorogenic substrate assays (enzyme level) with phospho-antibody Western blots (cellular pathway modulation) .

Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonylazetidine and pyridinyloxy moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace pyridinyloxy with other heterocycles (e.g., pyrazinyloxy) or modify sulfonyl group electronics (e.g., methylsulfonyl vs. trifluoromethylsulfonyl).
  • Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, GPCR modulation). Use statistical tools like PCA to correlate structural features (e.g., logP, polar surface area) with activity trends.
  • Computational Modeling : Dock analogs into target protein structures (e.g., ATP-binding pockets) using AutoDock Vina to predict binding modes .

Q. What experimental approaches identify the compound’s primary biological targets?

  • Methodological Answer :

  • Chemoproteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify bound proteins.
  • Transcriptomics : Treat cell lines (e.g., cancer cells) and perform RNA-seq to map pathway enrichment (e.g., apoptosis, inflammation).
  • CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .

Data Analysis & Experimental Design

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd for coupling steps), and temperature using a fractional factorial design.
  • In-line Analytics : Monitor reactions via FT-IR or Raman spectroscopy to detect intermediates in real-time.
  • Work-up Efficiency : Implement liquid-liquid extraction with ethyl acetate/water or solid-phase extraction for rapid purification .

Q. What statistical methods are suitable for analyzing dose-response discrepancies in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Compare curves using F-test for model significance.
  • ANOVA with Post Hoc Tests : Identify outlier data points across replicates. Use tools like Grubbs’ test for outlier removal.
  • Meta-Analysis : Pool data from multiple studies (e.g., hepatic toxicity in rodents) using random-effects models to assess consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.